1-Amino-3-(1-phenylpropoxy)propan-2-ol
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Overview
Description
1-Amino-3-(1-phenylpropoxy)propan-2-ol: is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol . This compound is characterized by the presence of an amino group, a phenylpropoxy group, and a hydroxyl group attached to a propane backbone. It is primarily used for research purposes and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 1-Amino-3-(1-phenylpropoxy)propan-2-ol typically begins with the reaction of phenylpropanol with an appropriate amine.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to remove any impurities.
Industrial Production Methods:
Bulk Manufacturing: Industrial production involves large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications for research use.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-Amino-3-(1-phenylpropoxy)propan-2-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reagents and conditions used.
Substitution: It can participate in substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Amines and alcohols.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: It is used as an intermediate in the synthesis of various complex organic molecules.
Catalysis: The compound can act as a catalyst in certain organic reactions.
Biology:
Enzyme Studies: It is used in studies involving enzyme-substrate interactions and enzyme kinetics.
Metabolic Pathways: The compound is used to study metabolic pathways and their regulation.
Medicine:
Drug Development: It serves as a precursor in the synthesis of pharmaceutical compounds.
Pharmacological Studies: The compound is used in pharmacological studies to understand its effects on biological systems.
Industry:
Material Science: It is used in the development of new materials with specific properties.
Quality Control: The compound is used in quality control processes to ensure the consistency and purity of products.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Signal Transduction: The compound can modulate signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
1-Amino-3-(benzyloxy)propan-2-ol: Similar in structure but with a benzyloxy group instead of a phenylpropoxy group.
1-Amino-3-(methoxy)propan-2-ol: Contains a methoxy group instead of a phenylpropoxy group.
1-Amino-3-(naphthoxy)propan-2-ol: Features a naphthoxy group instead of a phenylpropoxy group.
Uniqueness:
Phenylpropoxy Group: The presence of the phenylpropoxy group imparts unique chemical and physical properties to the compound.
Versatility: The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C12H19NO2 |
---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
1-amino-3-(1-phenylpropoxy)propan-2-ol |
InChI |
InChI=1S/C12H19NO2/c1-2-12(15-9-11(14)8-13)10-6-4-3-5-7-10/h3-7,11-12,14H,2,8-9,13H2,1H3 |
InChI Key |
DVMKGKGMWDJEAY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)OCC(CN)O |
Origin of Product |
United States |
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